(S)-gamma-valerolactone

Description

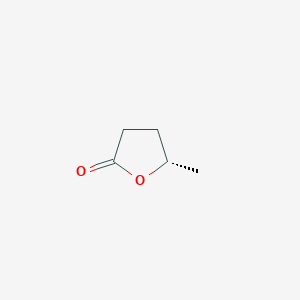

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEKPEKOJKCEMS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19041-15-7 | |

| Record name | 19041-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of (S)-γ-Valerolactone

Introduction: The Significance of (S)-γ-Valerolactone

(S)-γ-Valerolactone [(S)-GVL], a chiral lactone derived from biomass, is emerging as a pivotal platform molecule in the landscape of sustainable chemistry.[1][2][3] Its unique properties, including high boiling point, low toxicity, and biodegradability, make it an attractive green solvent and a valuable precursor for the synthesis of fine chemicals, pharmaceuticals, and advanced biofuels.[4][5][6][7] The enantiomeric purity of GVL is critical, as stereochemistry dictates biological activity and material properties. More than half of all active pharmaceutical ingredients are chiral compounds, underscoring the demand for efficient and selective methods to produce single enantiomers.[1] This guide provides an in-depth technical overview of the primary strategies for the chiral synthesis of (S)-GVL, with a focus on catalytic asymmetric hydrogenation, biocatalytic routes, and chiral pool synthesis, offering field-proven insights for researchers and drug development professionals.

Part 1: Catalytic Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation of levulinic acid (LA) or its esters is one of the most direct and atom-economical methods for producing enantiomerically enriched GVL.[8] This approach relies on the use of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to selectively add hydrogen across the prochiral ketone moiety of the substrate.[8][9][10]

The Ruthenium-BINAP System: A Cornerstone of Asymmetric Hydrogenation

The pioneering work of Noyori and colleagues demonstrated the exceptional efficiency and enantioselectivity of Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in the asymmetric hydrogenation of ketones.[9][11] The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the carbonyl carbon, leading to the preferential formation of one enantiomer of the resulting alcohol.[12]

The general reaction pathway involves the hydrogenation of levulinic acid to form γ-hydroxyvaleric acid, which then undergoes intramolecular cyclization (lactonization) to yield γ-valerolactone.[13]

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation:

The catalytic cycle is initiated by the reaction of a Ru-BINAP precatalyst with hydrogen to form an active ruthenium dihydride species.[8] This species then coordinates with the ketone group of levulinic acid. The steric and electronic properties of the chiral BINAP ligand force the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the ruthenium hydride. Subsequent migratory insertion of the hydride to the carbonyl carbon and reductive elimination of the chiral alcohol regenerates the catalyst and completes the cycle.

Caption: Catalytic cycle for Ru-BINAP asymmetric hydrogenation.

A notable example is the use of a RuCl3–BINAP–HCl system, which achieved full conversion of ethyl levulinate to (S)-GVL with an impressive 99% enantiomeric excess (ee).[1] Similarly, a SEGPHOS ligand-modified ruthenium catalyst has been shown to directly convert levulinic acid to optically active (S)-GVL with 100% chemoselectivity and 82% ee.[3][14]

Performance Data for Asymmetric Hydrogenation

| Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |

| RuCl3–BINAP–HCl | Ethyl Levulinate | 100 | 99 (S) | [1] |

| (S)-[(RuCl(SEGPHOS))]₂ (µ-Cl)₃][NH₂(CH₃)₂] | Levulinic Acid | 100 | 56 (S) | [14] |

| (R,R)-tartaric acid-NaBr-modified Nickel | Alkyl Levulinates | up to 99 | 25-60 | [1] |

Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid

This protocol is a representative example based on published procedures.[3][14]

Materials:

-

Levulinic acid (LA)

-

(S)-SEGPHOS

-

[RuCl₂(p-cymene)]₂

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (1 mol%) and (S)-SEGPHOS (1.1 mol%).

-

Add degassed methanol to dissolve the catalyst components.

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add levulinic acid to the catalyst solution.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 bar).

-

Heat the reaction to the specified temperature (e.g., 140 °C) and stir for the required duration (e.g., 20 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Analyze the reaction mixture by chiral gas chromatography to determine conversion and enantiomeric excess.

Part 2: Biocatalysis: The "Green" Chemistry Approach

Biocatalytic methods offer a highly selective and environmentally benign route to (S)-GVL. These processes typically employ whole-cell microorganisms or isolated enzymes (e.g., carbonyl reductases, dehydrogenases) to perform the enantioselective reduction of the ketone group in levulinic acid or its esters.[1]

Whole-Cell Bioreductions

Various yeast strains have been shown to effectively reduce ethyl levulinate to (S)-4-hydroxypentanoate, which then cyclizes to (S)-GVL. The enzymes within the yeast cells, particularly NADH-dependent carbonyl reductases, are responsible for this stereospecific transformation.[1] For instance, the carbonyl reductase CPCR2 from Candida parapsilosis has demonstrated high catalytic activity towards ethyl levulinate.[1]

Chemo-Enzymatic Cascades

A powerful strategy involves a one-pot, two-step chemo-enzymatic cascade. An example is the synthesis of (S)-5-methylpyrrolidin-2-one, a related chiral lactam, where a biocatalytic reduction is followed by a chemical transformation, achieving high yields (75-80%) and excellent enantioselectivity (>99% ee).[1] This approach highlights the potential for integrating biocatalysis with traditional organic synthesis to create efficient and sustainable processes.

Caption: Biocatalytic route to (S)-GVL from ethyl levulinate.

Performance Data for Biocatalytic Methods

| Biocatalyst | Substrate | Yield (%) | ee (%) | Reference |

| Carbonyl reductase CPCR2 from C. parapsilosis | Ethyl Levulinate | High | High | [1] |

| NADH-dependent carbonyl reductase / Lipase B | Ethyl Levulinate | Preparative | Optically Pure | [1] |

Part 3: Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (S)-GVL, amino acids like L-proline and D-serine can serve as versatile chiral precursors.[15] This strategy leverages the inherent chirality of the starting material to construct the target molecule.

Synthesis from L-Proline

The synthesis can commence from L-proline, where the existing stereocenter is used to induce the formation of the new stereocenter in the lactone ring. This often involves a series of well-established chemical transformations to modify the proline ring and introduce the necessary functional groups.

Caption: General scheme for chiral pool synthesis of (S)-GVL.

While potentially longer than catalytic routes, chiral pool synthesis can be a robust method for obtaining high enantiomeric purity, as the chirality is transferred from a well-defined source.

Conclusion

The chiral synthesis of (S)-γ-valerolactone is a field of active research driven by the growing demand for sustainable and enantiomerically pure chemicals. Catalytic asymmetric hydrogenation, particularly with ruthenium-based catalysts, offers a highly efficient and atom-economical route. Biocatalysis provides an environmentally friendly alternative with excellent selectivity. Chiral pool synthesis, while potentially more synthetically demanding, offers a reliable method for achieving high enantiopurity. The choice of synthetic strategy will depend on factors such as desired scale, cost, and available expertise. Continued innovation in catalyst design and bioprocess development will undoubtedly lead to even more efficient and sustainable methods for producing this valuable chiral platform molecule.

References

- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Institutes of Health.

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications.

- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). ACS Publications.

- Noyori Asymmetric Hydrogenation. (2021). YouTube.

- Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (n.d.). MDPI.

- Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II) Complexes Hydrogenation Catalysts. (2025). ResearchGate.

- An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply. (2021). BioResources.

- Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. (n.d.). Green Chemistry (RSC Publishing).

- Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. (2021). YouTube.

- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (2024). MDPI.

- Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. (n.d.). OAE Publishing Inc.

- Synthesis of γ-valerolactone (GVL) and their applications for lignocellulosic deconstruction for sustainable green biorefineries. (2021). ResearchGate.

- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). ResearchGate.

- γ-Valerolactone. (n.d.). Wikipedia.

- Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule. (n.d.). ResearchGate.

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI.

- Synthesis of γ-valerolactone from different biomass-derived feedstocks: Recent advances on reaction mechanisms and catalytic systems. (n.d.). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. oaepublish.com [oaepublish.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

discovery and historical background of gamma-valerolactone

An In-depth Technical Guide to the Discovery and Historical Background of gamma-Valerolactone

Introduction

Gamma-valerolactone (GVL), with the chemical formula C5H8O2, is a versatile and promising platform chemical that has garnered significant attention in the scientific community.[1][2][3] This colorless liquid, a common lactone, is recognized for its potential as a green solvent and a precursor to biofuels and other valuable chemicals, primarily due to its derivation from renewable cellulosic biomass.[1][2] This guide provides a comprehensive overview of the discovery and historical background of GVL, tracing its origins from early lactone synthesis to its current prominence in the biorefinery landscape. We will delve into the evolution of its synthesis, key scientific milestones, and the technical protocols that underpin its production.

PART 1: The Genesis of gamma-Valerolactone: A Historical Perspective

The Dawn of Lactone Chemistry

The story of gamma-valerolactone is intrinsically linked to the broader history of lactone chemistry. The term "lactone" itself was coined in 1844 by the French chemist Théophile-Jules Pelouze, who derived it from lactide, a cyclic di-ester formed from the dehydration of lactic acid.[4] The fundamental method for synthesizing lactones, the acid-catalyzed intramolecular cyclization of hydroxy acids, became a classical method in organic chemistry during the late 19th and early 20th centuries.[5] This process is particularly efficient for forming stable five- and six-membered rings, such as γ- and δ-lactones.[5]

Given that 4-hydroxypentanoic acid, the precursor to GVL, spontaneously cyclizes to form the stable five-membered ring of gamma-valerolactone, it is highly probable that GVL was first synthesized during this era of foundational organic chemistry research.[6] However, a definitive attribution to a single discoverer remains elusive in historical records.

The Shift to Biomass: A New Era for GVL

For much of the 20th century, GVL remained a relatively niche chemical. However, the burgeoning interest in renewable resources and the concept of the biorefinery in the late 20th and early 21st centuries propelled GVL into the spotlight.[7] The realization that levulinic acid, a key platform chemical readily derivable from the acid-catalyzed hydrolysis of cellulosic biomass, could be efficiently converted to GVL marked a paradigm shift.[1][7] This transformation positioned GVL as a central player in the quest for sustainable fuels and chemicals.

A pivotal figure in this modern era of GVL research is James Dumesic and his research group at the University of Wisconsin-Madison. Their work has been instrumental in developing catalytic strategies for the conversion of biomass-derived levulinic acid to GVL, highlighting its potential as a green solvent and a building block for biofuels.

PART 2: The Science of gamma-Valerolactone Synthesis: From Precursor to Product

The predominant and most commercially viable route to gamma-valerolactone is the catalytic hydrogenation of levulinic acid. This process is attractive due to the abundance of lignocellulosic biomass, which can be converted to levulinic acid.

From Biomass to Levulinic Acid: The Precursor Pathway

The journey to GVL begins with lignocellulosic biomass, such as corn stover, wood, or other plant-based materials. This biomass undergoes acid-catalyzed hydrolysis to break down complex carbohydrates into simpler sugars, primarily glucose.[1] Subsequent dehydration of these sugars yields levulinic acid and formic acid.

Caption: Simplified workflow for the production of GVL from lignocellulosic biomass.

Catalytic Conversion of Levulinic Acid to gamma-Valerolactone

The conversion of levulinic acid to GVL is a selective hydrogenation process followed by intramolecular cyclization. This can proceed via two primary pathways:

-

Pathway 1 (Hydration-Cyclization): The ketone group of levulinic acid is hydrogenated to form 4-hydroxypentanoic acid, an unstable intermediate. This intermediate then undergoes rapid intramolecular esterification (dehydration) to form the cyclic GVL.[2]

-

Pathway 2 (Dehydration-Hydration): Levulinic acid is first dehydrated to form α-angelica lactone, which is then hydrogenated to yield GVL.[2]

Caption: The two primary reaction pathways for the synthesis of GVL from levulinic acid.

A variety of catalysts have been developed for this transformation, with a significant focus on heterogeneous catalysts for ease of separation and recycling. Ruthenium on a carbon support (Ru/C) is a highly effective, though costly, catalyst for this reaction.[6][7] Research has also explored the use of more abundant and less expensive non-noble metal catalysts, such as those based on copper and zirconium.[2]

Quantitative Data on GVL Synthesis

The efficiency of GVL synthesis is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. The following table summarizes representative data from various studies:

| Catalyst | Solvent | Temperature (°C) | H2 Pressure (MPa) | LA Conversion (%) | GVL Selectivity (%) | Reference |

| Ru/C | Methanol | 130 | 1.2 | 92 | 99 | [6] |

| Ru/C | - | - | - | Nearly Quantitative | High | [7] |

| Non-noble metal | Water/Methanol | - | - | 80-100 | 80-100 | [7] |

Experimental Protocol: Synthesis of GVL from Levulinic Acid using a Ru/C Catalyst

This protocol is a representative example of the lab-scale synthesis of GVL.

Materials:

-

Levulinic acid (LA)

-

Methanol (solvent)

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Charging: In a 1000 mL high-pressure autoclave, prepare a 5 wt% solution of levulinic acid in methanol (e.g., 15 g of LA in 285 g of methanol).

-

Catalyst Addition: Add the Ru/C catalyst to the solution. The catalyst loading is typically 5.0% based on the mass of levulinic acid (0.75 g in this example).

-

System Purge: Seal the autoclave and flush the system with hydrogen gas several times to remove any air.

-

Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.2 MPa).

-

Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 130°C). Maintain these conditions for the desired reaction time (e.g., 160 minutes).

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Recovery and Analysis: Open the reactor and separate the catalyst from the liquid product mixture by filtration. The resulting solution can then be analyzed by techniques such as gas chromatography (GC) to determine the conversion of levulinic acid and the selectivity to gamma-valerolactone.

Caption: Step-by-step experimental workflow for the synthesis of GVL.

PART 3: The Expanding Horizon of gamma-Valerolactone Applications

The resurgence of interest in GVL is largely due to its diverse and impactful applications, which are continually expanding.

-

Green Solvent: GVL is considered a green solvent due to its low toxicity, high boiling point, and biodegradability.[2][3] It has shown promise as a replacement for conventional, more hazardous solvents in various chemical processes.

-

Biofuel and Fuel Additive: GVL can be used as a fuel additive and is a precursor to other biofuels.[1][2] Its conversion to valeric biofuels and other hydrocarbon fuels is an active area of research.

-

Platform Chemical: GVL serves as a versatile platform chemical for the synthesis of a wide range of other valuable molecules, including polymers, resins, and fine chemicals.[8]

-

Flavor and Fragrance: Due to its pleasant, herbal odor, GVL finds applications in the perfume and flavor industries.[1]

Conclusion

The journey of gamma-valerolactone from a likely 19th-century laboratory curiosity to a 21st-century cornerstone of the biorefinery concept is a testament to the evolving priorities of the chemical industry. While its precise moment of discovery may be lost to history, its modern rediscovery as a sustainable platform chemical is well-documented and scientifically significant. The development of efficient catalytic routes from abundant biomass has unlocked the potential of GVL to contribute to a more sustainable future, offering green alternatives in solvents, fuels, and chemical synthesis. As research continues to refine its production and explore new applications, the importance of gamma-valerolactone in the bio-based economy is set to grow.

References

-

Lactone. Grokipedia. [Link]

-

Lactone. Wikipedia. [Link]

-

γ-Valerolactone. Wikipedia. [Link]

-

Synthesis of γ-Valerolactone by Hydrogenation of Biomass-derived Levulinic Acid over Ru/C Catalyst. ACS Publications. [Link]

-

Synthesis of γ-Valerolactone from Carbohydrates and its Applications. PubMed. [Link]

-

Lactones: Structure, Synthesis, Properties & Uses Explained. Vedantu. [Link]

- PROCESS FOR PREPARATION OF gamma-VALEROLACTONE VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID.

-

Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. White Rose Research Online. [Link]

-

Biocatalytic synthesis of lactones and lactams. PMC - NIH. [Link]

-

Lactone synthesis. Organic Chemistry Portal. [Link]

-

Gamma-valerolactone (GVL): unlocking the potential of multifunctional organic compounds. Starsky. [Link]

-

Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. MDPI. [Link]

-

Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. ResearchGate. [Link]

-

Chemical Recovery of γ-Valerolactone/Water Biorefinery. PubMed. [Link]

-

The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. RSC Publishing. [Link]

Sources

- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. China Gamma-valerolactone (GVL): unlocking the potential of multifunctional organic compounds Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. Lactone - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20130296579A1 - PROCESS FOR PREPARATION OF gamma-VALEROLACTONE VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

(S)-Gamma-Valerolactone: A Versatile Chiral Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-gamma-Valerolactone ((S)-GVL), a bio-derived chiral lactone, has emerged as a highly valuable and sustainable building block in modern organic synthesis. Its inherent chirality, coupled with its versatile reactivity, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides a comprehensive overview of (S)-GVL, from its enantioselective synthesis to its strategic application in the construction of intricate molecular architectures. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer field-proven insights to empower researchers in leveraging the full potential of this remarkable chiral synthon.

The Significance of Chirality and the Rise of this compound

Chirality is a fundamental property in molecular recognition, particularly in biological systems where enzymes, receptors, and other biomolecules exhibit a high degree of stereospecificity. Consequently, the therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their three-dimensional structure, with often only one enantiomer exhibiting the desired biological activity while the other may be inactive or even harmful. This reality has driven the demand for enantiomerically pure compounds and has placed a premium on efficient methods for asymmetric synthesis.

(S)-GVL, derivable from renewable biomass sources such as levulinic acid, stands out as a prime example of a "chiral pool" starting material.[1] Its appeal lies in its ready availability, favorable toxicological profile, and the presence of a stereocenter that can be strategically transferred to target molecules.[2][3]

Enantioselective Synthesis of this compound: A Comparative Analysis

The predominant route to (S)-GVL involves the asymmetric hydrogenation of levulinic acid or its esters.[4] This transformation has been the subject of extensive research, leading to the development of highly efficient catalytic systems.

Homogeneous Catalysis: Precision and High Enantioselectivity

Homogeneous catalysts, particularly those based on ruthenium- and iridium-phosphine complexes, have demonstrated exceptional performance in the asymmetric hydrogenation of levulinic acid.[4] These catalysts offer high levels of enantioselectivity and operate under relatively mild conditions.

A notable example is the use of a SEGPHOS ligand-modified ruthenium catalyst, which achieves high conversion and enantioselectivity in the direct hydrogenation of levulinic acid to (S)-GVL.[5][6]

Key Mechanistic Insight: The enantioselectivity arises from the formation of a chiral metal-ligand complex that coordinates with the substrate in a specific orientation, favoring the delivery of hydrogen to one face of the carbonyl group.

dot

Caption: Asymmetric hydrogenation of levulinic acid to (S)-GVL.

Heterogeneous Catalysis: Scalability and Recyclability

While homogeneous catalysts offer excellent selectivity, their separation from the product stream can be challenging, particularly on an industrial scale. Heterogeneous catalysts, where the active metal is immobilized on a solid support, provide a practical alternative, offering ease of recovery and recycling.

Modified nickel catalysts, for instance, have been employed for the enantioselective hydrogenation of levulinic acid esters, providing good yields and moderate enantioselectivities.[4]

Biocatalysis: A Green and Highly Selective Approach

Enzymatic methods represent a green and highly specific route to enantiopure compounds. Alcohol dehydrogenases (ADHs) have been successfully used for the bioreduction of levulinic acid esters to the corresponding (S)-hydroxyesters with excellent enantiomeric excess (>99% ee).[7] Subsequent acid-catalyzed lactonization yields (S)-GVL of high purity.[4]

Experimental Protocol: Chemo-enzymatic Synthesis of (S)-GVL [4]

-

Enzymatic Reduction: In a buffered solution (pH 7.0), ethyl levulinate is treated with a recombinant Candida parapsilosis carbonyl reductase (CPCR2) and a co-factor regeneration system (e.g., isopropanol). The reaction is monitored by GC/HPLC until complete conversion of the starting material.

-

Extraction: The resulting ethyl (S)-4-hydroxypentanoate is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Lactonization: The extracted hydroxyester is then subjected to acid-catalyzed lactonization. This can be achieved by heating in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or by using an immobilized lipase such as CalB.

-

Purification: The final (S)-GVL is purified by distillation under reduced pressure.

Performance Comparison of Synthetic Methods

| Method | Catalyst/Enzyme | Substrate | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) | Reference |

| Homogeneous | [RuCl(SEGPHOS)]₂ (μ-Cl)₃]⁻[NH₂(CH₃)₂]⁺ | Levulinic Acid | 140 | 60 | >99 | 82 | [5] |

| Homogeneous | Ni(OTf)₂/(S,S)-Ph-BPE | Levulinic Acid | 50 | 70 | 91.2 | 96 | [4] |

| Heterogeneous | (R,R)-Tartaric acid-NaBr-modified Ni | Methyl Levulinate | 100 | 100 | 99 | 46 | [4] |

| Biocatalytic | CPCR2 / CalB | Ethyl Levulinate | 30 | N/A | >95 (overall) | >99 | [4] |

This compound as a Chiral Building Block: Strategic Applications

The synthetic utility of (S)-GVL stems from its susceptibility to nucleophilic ring-opening, which proceeds with retention of stereochemistry at the C4 position. This allows for the diastereoselective introduction of new functionalities, paving the way for the synthesis of a diverse range of chiral molecules.

Ring-Opening Reactions: The Gateway to Chiral Intermediates

The lactone ring of (S)-GVL can be readily opened by a variety of nucleophiles, including amines, alcohols, and organometallic reagents.[8][9]

Mechanism of Nucleophilic Ring-Opening: The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the lactone. This is followed by cleavage of the acyl-oxygen bond, resulting in a 4-hydroxy-substituted pentanamide or pentanoate derivative. The stereocenter at C4 remains intact throughout this process.[10]

dot

Caption: General mechanism of nucleophilic ring-opening of (S)-GVL.

Synthesis of Chiral Heterocycles

The di-functional nature of the ring-opened products of (S)-GVL makes them ideal precursors for the synthesis of various chiral heterocycles, such as pyrrolidines, piperidines, and tetrahydrofurans. These structural motifs are prevalent in many biologically active molecules.

Workflow for the Synthesis of a Chiral Pyrrolidine from (S)-GVL:

-

Ring-Opening with an Amine: (S)-GVL is reacted with a primary amine (e.g., benzylamine) to yield the corresponding (S)-4-hydroxy-N-benzylpentanamide.

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for example, by tosylation or mesylation.

-

Intramolecular Cyclization: Treatment with a base promotes an intramolecular SN2 reaction, where the amide nitrogen displaces the leaving group to form the chiral pyrrolidinone ring.

-

Reduction: The lactam can be subsequently reduced to the corresponding chiral pyrrolidine.

Application in the Total Synthesis of Bioactive Molecules

The "chiral pool" approach, utilizing readily available chiral molecules like (S)-GVL, is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals.[1] While specific, detailed synthetic routes for blockbuster drugs originating directly from (S)-GVL are not always publicly disclosed, its role as a precursor to key chiral intermediates is well-established. For instance, chiral γ-lactones are found in a variety of biologically active compounds, including antiviral and antimicrobial agents.[7]

Industrial and Economic Considerations

The transition of (S)-GVL from a laboratory curiosity to a commodity chemical is contingent on the development of cost-effective and scalable production methods. Techno-economic analyses have been conducted to evaluate the commercial viability of GVL production from biomass. These studies highlight the importance of catalyst stability, reaction efficiency, and the cost of raw materials.[5][6][8]

Current estimations for the minimum selling price of GVL produced via catalytic transfer hydrogenation are in the range of 1.91 to 3.08 €/kg, depending on the process and scale.[5] As production technology matures and economies of scale are realized, the cost is expected to decrease, further enhancing its attractiveness as a sustainable chemical building block.

Conclusion and Future Outlook

This compound represents a confluence of green chemistry principles and the practical demands of modern organic synthesis. Its bio-based origin, coupled with its utility as a versatile chiral building block, positions it as a key player in the development of sustainable synthetic methodologies. Future research will likely focus on the development of even more efficient and robust catalytic systems for its enantioselective synthesis and the expansion of its application in the synthesis of high-value, enantiomerically pure chemicals. As the chemical industry continues to embrace sustainability, the star of (S)-GVL is undoubtedly on the rise.

References

-

Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (2023). Molecules. [Link]

-

Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst. (2022). Industrial & Engineering Chemistry Research. [Link]

-

Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. (2015). Green Chemistry. [Link]

-

Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. (2015). Green Chemistry. [Link]

-

Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), 2-methyltetrahydrofuran (2-MTHF) and 5-hydroxymethylfurfural (5-HMF) from spruce. (2022). Renewable Energy. [Link]

-

Asymmetric Total Synthesis of Bioactive Natural Lipid Mycalol. (2015). The Journal of Organic Chemistry. [Link]

-

Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst. (2022). BURJC Digital. [Link]

-

Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2024). ACS Sustainable Chemistry & Engineering. [Link]

-

Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. (2025). Dalton Transactions. [Link]

-

Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). York Research Database. [Link]

-

Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool. (2023). Molecules. [Link]

-

Transformation of γ-valerolactone to 1,4-pentanediol and 2-methyltetrahydrofuran over Zn-promoted Cu/Al2O3 catalyst. (2019). ResearchGate. [Link]

-

Cascade Engineered Synthesis of γ-Valerolactone, 1,4-Pentanediol, and 2-Methyltetrahydrofuran from Levulinic Acid Using Pd–Cu/ZrO2Catalyst in Water as Solvent. (2016). Industrial & Engineering Chemistry Research. [Link]

-

Synthesis of γ-Valerolactone from Carbohydrates and its Applications. (2016). ChemSusChem. [Link]

-

γ-Valerolactone and Other Relevant Lactones. (2018). ResearchGate. [Link]

-

Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. (2025). Dalton Transactions. [Link]

-

γ-Valerolactone. (n.d.). Wikipedia. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). Natural Product Reports. [Link]

-

The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. (2021). Green Chemistry. [Link]

-

Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (2023). MDPI. [Link]

-

Ring-opening of gamma-valerolactone with amino compounds. (2012). Journal of Applied Polymer Science. [Link]

-

Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). White Rose Research Online. [Link]

-

An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts. (2017). SURFACE at Syracuse University. [Link]

-

Gamma-Valerolactone | C5H8O2. (n.d.). PubChem. [Link]

-

The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. (2021). RSC Publishing. [Link]

-

Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). White Rose Research Online. [Link]

Sources

- 1. Molecules | Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool [mdpi.com]

- 2. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecules | Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. research.aalto.fi [research.aalto.fi]

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-γ-Valerolactone

Executive Summary

(S)-γ-Valerolactone ((S)-GVL), a prominent bio-based platform chemical, is increasingly pivotal in the synthesis of fine chemicals, pharmaceuticals, and as a green solvent.[1] Its chiral nature necessitates precise analytical methodologies to ensure stereochemical integrity, which is paramount in drug development and other stereospecific applications. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (S)-GVL. We delve into the theoretical underpinnings, provide expert interpretation of spectral data, and supply field-proven experimental protocols to empower researchers and drug development professionals with a robust framework for unambiguous identification and quality assessment.

The Imperative of Spectroscopic Analysis for a Chiral Lactone

(S)-γ-Valerolactone (IUPAC Name: (S)-5-methyloxolan-2-one) is a five-membered ring lactone possessing a single stereocenter at the C5 position. While standard spectroscopic techniques like NMR, IR, and MS are exceptionally powerful for elucidating the covalent structure of GVL, they are inherently insensitive to stereochemistry under achiral conditions. The spectra of (S)-GVL and (R)-GVL are identical. Therefore, this guide will first establish the definitive spectroscopic signature of the GVL molecular structure and then address the specialized techniques required to confirm its specific enantiomeric form.

// Atom nodes O1 [label="O", pos="0,0.8!", color="#EA4335", fontcolor="#EA4335"]; C2 [label="C2", pos="1.2,0.8!"]; O2 [label="O", pos="1.8,1.6!", color="#EA4335", fontcolor="#EA4335"]; C3 [label="C3", pos="1.8,-0.4!"]; C4 [label="C4", pos="0.6,-1.2!"]; C5 [label="C5", pos="-0.6,-0.4!"]; H5 [label="H", pos="-1.2,-1.1!"]; C6 [label="C6", pos="-1.5,0.5!"]; H6a [label="H", pos="-1.2,1.2!"]; H6b [label="H", pos="-2.2,0.8!"]; H6c [label="H", pos="-2.0,0.0!"]; H3a [label="H", pos="2.8,-0.2!"]; H3b [label="H", pos="1.8,-1.1!"]; H4a [label="H", pos="0.6,-1.9!"]; H4b [label="H", pos="-0.1,-1.5!"];

// Bonds O1 -- C2; C2 -- O2 [style=double]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C5 -- H5; C5 -- C6; C6 -- H6a; C6 -- H6b; C6 -- H6c; C3 -- H3a; C3 -- H3b; C4 -- H4a; C4 -- H4b; }

Figure 1: Structure of (S)-γ-Valerolactone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For (S)-GVL, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Analysis

The proton NMR spectrum of GVL is complex due to the chiral center at C5. This chirality renders the two protons on C3 (H3a, H3b) and the two protons on C4 (H4a, H4b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Expertise in Interpretation: The signal for the single proton at C5 (H5) is the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. It appears as a complex multiplet because it couples to the methyl protons (C6) and the two diastereotopic protons on C4. The protons on C3 and C4 also form complex multiplets due to both geminal (coupling to each other) and vicinal (coupling to adjacent protons) interactions.

| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| H5 (CH) | ~4.66 | Multiplet |

| H3 (CH₂) | ~2.55 | Multiplet |

| H4 (CH₂) | ~2.39, ~1.85 | Multiplet |

| H6 (CH₃) | ~1.41 | Doublet |

| Table 1: ¹H NMR Data for γ-Valerolactone in CDCl₃ at 400 MHz.[2][3] |

¹³C NMR Analysis

The ¹³C NMR spectrum is simpler, showing five distinct signals corresponding to the five carbon atoms in the molecule.

Expertise in Interpretation: The carbonyl carbon (C2) of the lactone is the most deshielded, appearing furthest downfield (~177 ppm). The carbon bonded to the ring oxygen (C5) is also significantly downfield (~77 ppm) compared to the other aliphatic carbons. The remaining methylene (C3, C4) and methyl (C6) carbons appear in the upfield region.

| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) |

| C2 (C=O) | ~177.2 |

| C5 (CH-O) | ~77.3 |

| C3 (CH₂) | ~29.7 |

| C4 (CH₂) | ~29.1 |

| C6 (CH₃) | ~20.9 |

| Table 2: ¹³C NMR Data for γ-Valerolactone in CDCl₃.[3][4] |

Confirming Enantiomeric Purity with Chiral Shift Reagents

To confirm the enantiomeric purity of (S)-GVL, a chiral environment must be introduced during NMR analysis. This is expertly achieved using chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III), often abbreviated as Eu(hfc)₃.

Causality of Experimental Choice: LSRs are paramagnetic complexes that reversibly coordinate to Lewis basic sites in the substrate molecule, such as the carbonyl oxygen of GVL.[5] Because the LSR is itself chiral, it forms transient diastereomeric complexes with the (S) and (R) enantiomers of GVL. These diastereomeric complexes have different magnetic environments, causing the NMR signals for the (S) and (R) enantiomers, which are otherwise identical, to resolve into separate peaks. The integration ratio of these resolved peaks provides a direct measure of the enantiomeric excess (e.e.).[6][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the (S)-GVL sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is at least 4 cm.

-

For enantiomeric purity analysis, acquire a standard spectrum first. Then, add small, incremental amounts of a chiral shift reagent (e.g., Eu(hfc)₃) and acquire a spectrum after each addition until baseline separation of a key proton signal (e.g., the C6 methyl doublet) is observed.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution. This is a critical step to obtain sharp lines.[9]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For GVL, it provides definitive evidence of the lactone ring.

Expertise in Interpretation: The most prominent and diagnostic feature in the IR spectrum of GVL is the intense carbonyl (C=O) stretching vibration. For a five-membered lactone (γ-lactone), this band appears at a characteristically high frequency (around 1770-1780 cm⁻¹) due to ring strain. This is significantly higher than the C=O stretch of an open-chain ester (~1735-1750 cm⁻¹) or a six-membered lactone (~1735-1750 cm⁻¹), making it a key diagnostic peak. Additional strong bands corresponding to the C-O single bond stretches are also expected.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | ~1776 | Strong |

| C-H Stretch (Aliphatic) | 2880 - 2980 | Medium |

| C-O Stretch | 1180 - 1200 | Strong |

| Table 3: Key IR Absorption Frequencies for γ-Valerolactone.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is the preferred method for liquid samples like GVL due to its minimal sample preparation and ease of use.

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the empty crystal. This is a self-validating step; a flat baseline confirms the crystal is clean.[10]

-

Sample Application: Place a single drop of (S)-GVL onto the center of the ATR crystal.[11]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, wipe the sample from the crystal surface with a tissue and clean with a solvent to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing reproducible fragmentation that serves as a molecular fingerprint.[12][13]

Expertise in Interpretation: The molecular ion (M⁺˙) peak for GVL is observed at a mass-to-charge ratio (m/z) of 100, confirming its molecular weight. The most significant fragmentation pathway involves the loss of the methyl group (•CH₃, 15 Da) via alpha-cleavage adjacent to the ring oxygen, leading to the stable acylium ion at m/z 85.[3] A subsequent loss of carbon monoxide (CO, 28 Da) from this ion can occur, though other pathways are more dominant. The base peak (most intense peak) in the spectrum is often observed at m/z 56. This fragment can be rationalized through a more complex rearrangement and cleavage of the lactone ring, a characteristic fragmentation for such structures.

| m/z Value | Proposed Fragment Identity | Relative Intensity |

| 100 | [M]⁺˙ (Molecular Ion) | Low |

| 85 | [M - CH₃]⁺ | Strong |

| 56 | [C₃H₄O]⁺˙ (Base Peak) | Very Strong |

| Table 4: Major Fragments in the Electron Ionization Mass Spectrum of γ-Valerolactone.[3] |

M [label="GVL Molecular Ion\n[C₅H₈O₂]⁺˙\nm/z = 100"]; F85 [label="Acylium Ion\n[C₄H₅O₂]⁺\nm/z = 85"]; F56 [label="Base Peak Fragment\n[C₃H₄O]⁺˙\nm/z = 56"];

M -> F85 [label="- •CH₃"]; M -> F56 [label="Ring Cleavage &\nRearrangement", style=dashed]; }

Figure 2: Simplified EI-MS fragmentation pathway for γ-Valerolactone.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: For a volatile liquid like GVL, a direct insertion probe or, more commonly, coupling with a Gas Chromatograph (GC-MS) is used. For GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[14] This energy is standardized across instruments, which is why EI spectra are highly reproducible and suitable for library matching.[15]

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For (S)-γ-valerolactone:

-

MS confirms the molecular weight is 100 Da.

-

IR definitively shows the presence of a γ-lactone functional group (C=O at ~1776 cm⁻¹).

-

¹³C NMR confirms the presence of 5 distinct carbons, including a carbonyl, an oxygenated methine, two other methylene carbons, and a methyl group.

-

¹H NMR confirms the connectivity and relative positions of all protons, consistent with the GVL structure.

-

Chiral NMR validates the enantiomeric identity and purity.

Together, these techniques provide a self-validating system for the unambiguous confirmation of the structure and stereochemical integrity of (S)-γ-valerolactone, a critical requirement for its application in regulated industries.

References

-

PubChem. (n.d.). gamma-Valerolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

-

Okano, T., et al. (2010). Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid. HETEROCYCLES, Vol. 81, No. 2. Retrieved from [Link]

-

PubChem. (n.d.). gamma-Valerolactone - 13C NMR Spectra. National Center for Biotechnology Information. Retrieved from [Link]

- Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

De Almeida, J. R. M., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Retrieved from [Link]

-

University of Waterloo. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Alowscl. (2024). How To Prepare And Run An NMR Sample. ALWSCI Technologies. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- Defay, N., & Zimmerman, D. (1989). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of pharmaceutical and biomedical analysis.

-

PIKE Technologies. (n.d.). ATR – Theory and Applications. MMRC. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Chegg. (2020). Solved 3. Assign the proton and carbon-13 NMR spectra for. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549). Retrieved from [Link]

-

Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

- Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

NIST. (n.d.). α-Bromo-γ-valerolactone. NIST WebBook. Retrieved from [Link]

- Sárkány, A., et al. (2020). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst.

-

Wikipedia. (n.d.). γ-Valerolactone. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). gamma-Valerolactone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Joseph-Nathan, P., et al. (1998). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.

- Al-Majedy, Y. K., et al. (2017). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules.

-

The Good Scents Company. (n.d.). gamma-valerolactone, 108-29-2. Retrieved from [Link]

Sources

- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. | Semantic Scholar [semanticscholar.org]

- 7. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Enantiopure Gamma-Valerolactone: Physicochemical Properties and Analytical Methodologies

Introduction: Gamma-valerolactone (GVL), a biomass-derived platform chemical, has garnered significant attention across various scientific disciplines, including green chemistry, catalysis, and drug development.[1][2] Its favorable properties, such as high boiling point, low toxicity, and biodegradability, make it a promising green solvent and a versatile synthetic intermediate.[2] GVL possesses a single stereocenter, existing as two non-superimposable mirror images: (R)- and (S)-enantiomers. While often utilized as a racemate, the enantiopure forms of GVL are of increasing interest, particularly in asymmetric synthesis and as chiral building blocks in the pharmaceutical industry. This technical guide provides a comprehensive overview of the physical and chemical properties of enantiopure GVL, with a focus on the experimental methodologies required for their determination and differentiation.

Physicochemical Properties of Gamma-Valerolactone

The physical and chemical properties of racemic GVL are well-documented. However, for enantiopure GVL, the defining characteristic is its optical activity. While most physical properties are identical for both enantiomers, their interaction with plane-polarized light is distinct and equal in magnitude but opposite in direction.

General Physical Properties

The following table summarizes the key physical properties of gamma-valerolactone, which are generally applicable to both the racemic mixture and the individual enantiomers, with the exception of optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 207-208 °C (at 760 mmHg) | [1][3] |

| Melting Point | -31 °C | [1][3] |

| Density | 1.05 g/mL (at 25 °C) | [1][3] |

| Refractive Index (n²⁰/D) | 1.432 | [1][3] |

| Water Solubility | Miscible | [3] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [3] |

Chiroptical Properties: The Signature of Enantiopurity

The defining characteristic of enantiopure GVL is its ability to rotate plane-polarized light, a phenomenon known as optical activity.

-

(S)-gamma-Valerolactone is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise) and is denoted with a (+) sign.

-

(R)-gamma-Valerolactone is levorotatory, rotating plane-polarized light to the left (counter-clockwise) and is denoted with a (-) sign.

Experimental Methodologies for Characterization

Accurate characterization of enantiopure GVL requires specific analytical techniques. This section details the experimental protocols for determining key physical and chiroptical properties.

Determination of Specific Rotation

Specific rotation is a fundamental property of a chiral compound and is essential for quantifying its enantiomeric purity.[5][6]

Protocol for Polarimetry:

-

Sample Preparation: Accurately weigh a sample of enantiopure GVL and dissolve it in a suitable achiral solvent (e.g., methanol, ethanol) of known volume in a volumetric flask.

-

Instrument Setup: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes for stabilization.

-

Calibration: Fill the polarimeter tube with the pure solvent and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

Measurement: Rinse the polarimeter tube with the prepared GVL solution and then fill it, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the following formula:[5][6]

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

The measurement should be reported with the temperature and wavelength used, for example, [α]²⁵_D_.

Caption: Workflow for determining the specific rotation of enantiopure GVL.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of GVL, allowing for the determination of enantiomeric excess.[7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol for Chiral HPLC Separation:

-

Column Selection: A Daicel Chiralcel OD-H column has been successfully used for the separation of GVL enantiomers.[4] This column contains a cellulose-based chiral stationary phase.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The exact ratio needs to be optimized to achieve baseline separation.

-

Sample Preparation: Prepare a dilute solution of the GVL sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector at a wavelength where GVL absorbs (e.g., ~210 nm).

-

Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.

-

-

Injection and Data Analysis: Inject a small volume of the sample onto the column. The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Caption: Experimental workflow for chiral HPLC analysis of GVL enantiomers.

Chemical Properties and Reactivity

The chemical reactivity of enantiopure GVL is largely identical to that of the racemic mixture. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Stability

Under neutral conditions, GVL is a stable compound. However, in the presence of strong acids or bases, the lactone ring can be hydrolyzed to form 4-hydroxypentanoic acid.[9]

Key Reactions

-

Hydrolysis: In aqueous acidic or basic solutions, GVL undergoes hydrolysis to yield 4-hydroxypentanoic acid.

-

Aminolysis: Reaction with amines leads to the formation of 4-hydroxypentanamides.[4]

-

Reduction: GVL can be reduced to 1,4-pentanediol.

-

Polymerization: Ring-opening polymerization of GVL can produce polyesters.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of enantiopure GVL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are used to confirm the molecular structure of GVL. The spectra of the (R) and (S) enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent, it is possible to distinguish the enantiomers due to the formation of diastereomeric complexes that exhibit different chemical shifts.

Typical ¹H NMR (CDCl₃) signals for GVL: [1][10]

-

A multiplet for the proton at the chiral center (C5).

-

Multiplets for the methylene protons at C3 and C4.

-

A doublet for the methyl protons at C5.

Typical ¹³C NMR (CDCl₃) signals for GVL: [1]

-

A signal for the carbonyl carbon (C1).

-

A signal for the chiral carbon (C5).

-

Signals for the methylene carbons (C3 and C4).

-

A signal for the methyl carbon.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration and conformation of chiral molecules in solution.[6] These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are mirror images for the two enantiomers and can be compared with quantum chemical calculations to determine the absolute configuration.

Safety and Handling

Gamma-valerolactone is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Toxicity: GVL is not considered to be genotoxic.[4]

Conclusion

Enantiopure gamma-valerolactone represents a valuable and versatile platform for researchers in drug development and asymmetric synthesis. A thorough understanding of its unique chiroptical properties and the application of appropriate analytical methodologies are crucial for its effective utilization. While the specific rotation of the pure enantiomers remains to be definitively reported in the literature, the techniques outlined in this guide provide a robust framework for its determination and for the assessment of enantiomeric purity. As the demand for enantiomerically pure compounds continues to grow, the importance of detailed characterization of chiral building blocks like (R)- and this compound will undoubtedly increase.

References

-

HETEROCYCLES, Vol. 81, No. 2, 2010. SYNTHESIS OF OPTICALLY ACTIVE γ-VALEROLACTONE AND γ-NONANOLACTONE VIA OPTICAL RESOLUTION USING CHIRAL AMINE DERIVED FROM AMINO ACID. Available at: [Link]

-

Electronic Circular Dichroism of Gamma-valerolactone dimers extracted from Monte Carlo liquid phase simulation. Available at: [Link]

-

Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. Exploration of Energy and Matter, 2(1), 0005. Available at: [Link]

-

Specific rotation - Wikipedia. Available at: [Link]

-

Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Available at: [Link]

-

Behind the Science: Enantioselective Preparation of δ-Valerolactones - ChemistryViews. Available at: [Link]

-

Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts. White Rose Research Online. Available at: [Link]

-

Gamma-Valerolactone | C5H8O2 - PubChem. Available at: [Link]

-

Synthesis of Optically Active γ-Valerolactone and γ-Nonanolactone via Optical Resolution Using Chiral Amine Derived from Amino Acid - ResearchGate. Available at: [Link]

-

Synthesis of γ-Valerolactone from Carbohydrates and its Applications - PubMed. Available at: [Link]

-

Exploring the ruthenium catalysed synthesis of γ-valerolactone in alcohols and utilisation of mild solvent-free reaction conditions - Green Chemistry (RSC Publishing). Available at: [Link]

-

The Formation of γ-Valerolactone from Renewable Levulinic Acid over Ni-Cu Fly Ash Zeolite Catalysts - MDPI. Available at: [Link]

-

Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC - NIH. Available at: [Link]

-

Atom-economical synthesis of γ-valerolactone with self-supplied hydrogen from methanol - Chemical Communications (RSC Publishing). Available at: [Link]

-

¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone) - ResearchGate. Available at: [Link]

-

Experimental and computational study of the initial decomposition of gamma-valerolactone | Request PDF - ResearchGate. Available at: [Link]

-

Optical Activity and Specific Rotation - YouTube. Available at: [Link]

-

Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry - YouTube. Available at: [Link]

-

Specific Rotation and Observed Rotation Calculations in Optical Activity - YouTube. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

Sources

- 1. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atom-economical synthesis of γ-valerolactone with self-supplied hydrogen from methanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Behind the Science: Enantioselective Preparation of δ-Valerolactones - ChemistryViews [chemistryviews.org]

A Technical Guide to the Asymmetric Hydrogenation of Levulinic Acid to (S)-γ-Valerolactone

Foreword: The Imperative of Chiral γ-Valerolactone

γ-Valerolactone (GVL) has emerged as a cornerstone platform chemical derived from renewable biomass, lauded for its applications as a green solvent, a precursor to valuable chemicals, and a sustainable fuel additive.[1][2][3] While the catalytic hydrogenation of levulinic acid (LA) to racemic GVL is well-established, the synthesis of enantiomerically pure GVL, particularly the (S)-enantiomer, unlocks significant value. (S)-GVL serves as a critical chiral building block in the pharmaceutical and agrochemical industries, where stereochemistry dictates biological activity. This guide provides an in-depth examination of the catalytic systems and mechanistic principles governing the stereoselective synthesis of (S)-GVL, tailored for researchers and professionals in chemical and drug development.

Catalytic Pathways: From Levulinic Acid to γ-Valerolactone

The conversion of levulinic acid to GVL proceeds primarily through two distinct mechanistic pathways, the selection of which is often dictated by reaction temperature and the nature of the catalyst.[4][5]

-

Pathway 1: The Hydroxypentanoic Acid Route: At lower temperatures (typically <150°C), the reaction is believed to initiate with the hydrogenation of the ketone group in LA to form a 4-hydroxypentanoic acid (HPA) intermediate.[5][6] This intermediate subsequently undergoes a rapid, intramolecular cyclization (lactonization) to yield GVL. This pathway is paramount for asymmetric synthesis, as the stereocenter is established during the initial ketone hydrogenation step.[6]

-

Pathway 2: The Angelica Lactone Route: At higher temperatures (>150°C), particularly in the presence of acid catalysts, LA can first undergo dehydration to form α-angelica lactone.[4][5] This is followed by the hydrogenation of the carbon-carbon double bond to produce GVL. This route does not typically allow for the creation of a chiral center at the C4 position and is therefore less relevant for asymmetric synthesis.

For the production of (S)-GVL, catalytic systems must be designed to operate efficiently via Pathway 1, selectively hydrogenating the C4 carbonyl group with a high degree of facial discrimination.

The Heart of Asymmetry: Chiral Ruthenium Catalysts

Homogeneous ruthenium complexes featuring chiral phosphine or diamine ligands are the most successful and widely studied catalysts for the asymmetric hydrogenation of ketones, including levulinic acid.[3][7][8] The seminal work of Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry for asymmetric hydrogenation, laid the foundation for this field.[7][8]

Noyori-Type Ru(II)-Diamine Catalysts

A breakthrough in this area involves the use of Noyori-type catalysts, such as [RuCl(p-cymene)((S,S)-TsDPEN)].[9][10][11] These catalysts are particularly effective in asymmetric transfer hydrogenation (ATH), which utilizes hydrogen donors like formic acid/triethylamine azeotropes or isopropanol instead of molecular hydrogen (H₂).[11][12]

The general mechanism for ATH with these catalysts is well-established.[11] The pre-catalyst is activated to form a 16-electron Ru(II) complex, which then reacts with the hydrogen donor to generate an 18-electron ruthenium hydride species.[11][12] This hydride is the active catalyst that transfers hydrogen to the ketone substrate.

The origin of enantioselectivity is a result of a highly organized transition state. The chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand creates a specific steric and electronic environment. For the reduction of a ketone like levulinic acid, the substrate orients itself to minimize steric hindrance with the bulky groups on the diamine ligand and to maximize favorable electronic interactions (e.g., CH-π interactions with the arene ligand).[12] This preferential orientation ensures that the hydride is delivered to one specific face of the carbonyl, leading to the formation of one enantiomer over the other.[12]

Ru-BINAP Systems

Another highly effective class of catalysts involves Ru(II) complexes with C₂-symmetric atropisomeric diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][13] These systems typically operate under high pressures of molecular hydrogen. The Ru-BINAP-HCl system, for instance, has been reported to hydrogenate levulinic acid esters with up to 99% enantiomeric excess (ee).[4][9]

The catalytic cycle involves the coordination of the ketone to the chiral Ru-hydride species. The C₂-symmetry of the BINAP ligand creates a "chiral pocket" that forces the levulinic acid substrate to coordinate in a specific conformation, exposing one face of the carbonyl to the hydride transfer from the metal center.

Mechanistic Deep Dive: The Stereodetermining Step

The critical event in the asymmetric hydrogenation of LA to (S)-GVL is the hydride transfer from the chiral ruthenium hydride complex to the prochiral ketone of LA.

Figure 1: Generalized catalytic cycle for the asymmetric transfer hydrogenation (ATH) of levulinic acid.

Causality of Stereoselection: The enantioselectivity arises from the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. In a well-designed catalytic system, the transition state leading to the (S)-enantiomer is significantly lower in energy. This is achieved through:

-

Steric Repulsion: The chiral ligand creates a crowded environment. The substrate (levulinic acid) orients its larger and smaller substituents to minimize steric clashes with the bulky components of the ligand (e.g., the phenyl groups in TsDPEN or the naphthyl rings in BINAP).

-

Attractive Secondary Interactions: Non-covalent interactions, such as CH/π interactions between a C-H bond on the substrate and an aromatic ring on the ligand or catalyst, can stabilize one transition state over the other.[12]

-

Electronic Effects: The electron-donating or withdrawing properties of the ligand influence the reactivity of the ruthenium hydride, fine-tuning its ability to selectively reduce the substrate.

Catalyst Performance and Experimental Considerations

The choice of catalyst, solvent, and hydrogen source dramatically impacts conversion, enantioselectivity, and overall efficiency. Ruthenium-catalyzed systems have demonstrated the ability to achieve excellent results, often with full conversion and high enantiomeric excess.

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Levulinic Acid

| Catalyst System | Hydrogen Source | Conditions | Conversion | Enantiomeric Excess (ee) | Reference |

| RuCl(p-cymene)((S,S)-TsDPEN) | Formic Acid / N-methylpiperidine | 30°C, 16h, Methanol | >99% | 93% (S) | [9][10] |